Comprehensive Synthesis Guide: 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol
Comprehensive Synthesis Guide: 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol
Topic: Synthesis of 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
[1]
Executive Summary & Structural Significance
The compound 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol represents a privileged scaffold in medicinal chemistry and photophysics.[1] Structurally, it fuses a pyridine ring with an oxazole moiety (oxazolo[4,5-b]pyridine), substituted at the 2-position with a phenol ring bearing an amino group.
-
Medicinal Chemistry: This scaffold is an isostere of purine and benzoxazole, widely explored for inhibiting kinases such as Spleen Tyrosine Kinase (SYK) and Glycogen Synthase Kinase-3β (GSK-3β) .[1] It serves as a key intermediate in "scaffold hopping" strategies to improve the solubility and metabolic stability of drug candidates like Entospletinib.
-
Photophysics: The molecule exhibits Excited-State Intramolecular Proton Transfer (ESIPT) capabilities.[1][2] The intramolecular hydrogen bond between the phenolic hydroxyl and the oxazole nitrogen facilitates a four-level photophysical cycle, resulting in a large Stokes shift.[1][2] The 5-amino substituent acts as an electron-donating group (EDG), modulating the intramolecular charge transfer (ICT) and red-shifting the emission spectrum.[1]
Retrosynthetic Analysis
To design a robust synthesis, we deconstruct the molecule at the oxazole ring formation. The most reliable disconnection involves the condensation of an ortho-aminophenol equivalent (on the pyridine side) with a carboxylic acid derivative.[1]
Strategic Disconnection[1]
-
Target Molecule: 5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol.[1][3]
-
Precursor 1 (Pyridine Core): 2-Amino-3-hydroxypyridine.[1][4][5][6] This is the standard building block for [4,5-b] fused oxazolopyridines.[1]
-
Precursor 2 (Phenol Arm): To introduce the 5-amino-2-hydroxyphenyl moiety, we utilize 5-nitrosalicylic acid (5-nitro-2-hydroxybenzoic acid).[1] Using the nitro group prevents side reactions (polymerization) during the harsh cyclization conditions and allows for a clean reduction in the final step.
Figure 1: Retrosynthetic strategy utilizing the nitro-precursor route to avoid aniline oxidation.
Experimental Protocol: The "Nitro" Route (Recommended)
This route is preferred for its scalability and the stability of the nitro group during the high-temperature cyclization step.[1]
Step 1: Cyclization in Polyphosphoric Acid (PPA)
Objective: Synthesis of 5-nitro-2-(oxazolo[4,5-b]pyridin-2-yl)phenol.[1]
-
Reagents:
-
2-Amino-3-hydroxypyridine (1.0 eq, 110 mg, 1 mmol)[1]
-
5-Nitrosalicylic acid (1.0 eq, 183 mg, 1 mmol)
-
Polyphosphoric Acid (PPA) (~3–5 g)
-
-
Procedure:
-
Mixing: In a round-bottom flask, mechanically mix 2-amino-3-hydroxypyridine and 5-nitrosalicylic acid.
-
Solvent Addition: Add PPA. Ensure the solid mixture is thoroughly coated. PPA acts as both solvent and dehydrating agent.
-
Heating: Heat the mixture to 170–180°C in an oil bath. Stirring may be difficult initially but will ease as the temperature rises.[1]
-
Reaction Time: Maintain temperature for 4–6 hours . Monitor by TLC (Note: PPA is viscous; take a small aliquot, dilute in water/EtOAc for TLC check).
-
Quenching: Cool the reaction mixture to ~80°C. Slowly pour the syrup into crushed ice (~50 g) with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with saturated
or until pH ~7–8. A precipitate will form.[1][4] -
Isolation: Filter the solid, wash copiously with water to remove phosphate salts, and dry in a vacuum oven.
-
Purification: Recrystallize from DMF/Ethanol or Ethanol/Water if necessary.
-
Step 2: Reduction of the Nitro Group
Objective: Conversion to 5-amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol.[1]
-
Reagents:
-
Nitro intermediate (from Step 1)
-
10% Palladium on Carbon (Pd/C) (10 wt%)
-
Ethanol (or THF/MeOH mixture)
-
Hydrogen gas (balloon) or Hydrazine hydrate (transfer hydrogenation)
-
-
Procedure:
-
Dissolution: Dissolve the nitro intermediate in Ethanol (or THF if solubility is low).
-
Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen).
-
Hydrogenation: Purge the flask with Hydrogen gas. Stir vigorously under a Hydrogen balloon at Room Temperature (RT) for 4–12 hours .
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with hot Ethanol.[1]
-
Concentration: Evaporate the solvent under reduced pressure.
-
Final Purification: The crude amine can be recrystallized from Ethanol or purified via flash chromatography (DCM:MeOH 95:5) if high purity (>99%) is required for biological assays.
-
Alternative Route: Oxidative Cyclization (Mild Conditions)
For laboratories lacking PPA or requiring milder conditions (e.g., if sensitive functional groups are present), an oxidative cyclization approach using a Schiff base is viable.
-
Schiff Base Formation: Reflux 2-amino-3-hydroxypyridine with 5-nitrosalicylaldehyde in Ethanol to form the imine intermediate.[1]
-
Oxidative Closure: Treat the isolated Schiff base with Iodobenzene diacetate (PhI(OAc)2) or Lead tetraacetate (Pb(OAc)4) in DCM or Methanol at RT. This effects the ring closure to the oxazole.[1]
-
Reduction: Proceed with nitro reduction as described above.
Note: This route often gives higher yields but utilizes more expensive reagents.[1]
Mechanism of Action (PPA Route)
Understanding the mechanism ensures troubleshooting capability. The reaction proceeds via an initial amide formation followed by a dehydrative ring closure.
Figure 2: Mechanistic pathway of the PPA-mediated condensation.[1]
Characterization & Data Analysis
To validate the synthesis, the following spectral signatures must be confirmed:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | Phenolic -OH (often broad, H-bonded).[1] | |
| 1H NMR | Characteristic splitting of the oxazolo[4,5-b]pyridine core (H-5, H-7).[1] | |
| 1H NMR | Amino group (-NH2) signal (disappears with D2O shake). | |
| IR | ~3300–3400 cm⁻¹ | Primary amine (N-H) stretching doublet. |
| IR | ~1620 cm⁻¹ | C=N stretching of the oxazole ring. |
| MS (ESI) | [M+H]+ ~ 228.07 | Molecular ion peak for C12H9N3O2. |
Safety & Handling
-
Polyphosphoric Acid (PPA): Extremely viscous and acidic. Causes severe burns. Handle with gloves and face shield. Neutralization is exothermic; add to ice slowly.
-
Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet with solvent (water/ethanol) and handle under inert gas.
-
Hydrogen Gas: Flammable. Ensure proper ventilation and no ignition sources.
References
-
Reen, G. K., et al. "Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4[7]·SiO2 as supported catalyst."[1][7] ResearchGate, 2016. Link
-
Ghodsi Mohammadi Ziarani, et al. "Reaction of 2-amino-3 hydroxypyridine and benzoyl chlorides."[1] ResearchGate, 2015. Link
-
ChemicalBook. "5-Amino-2-(oxazolo[4,5-b]pyridin-2-yl)phenol Product Page." ChemicalBook. Link
-
Sharman, J. P., et al. "Syk Inhibitor Entospletinib Monotherapy in CLL/SLL: Phase 2 Trial Results."[8] Value Based Cancer Care, 2015. Link
-
PrepChem. "Synthesis of 2-[3-(aminomethyl)phenyl]oxazolo[4,5-b]pyridine." PrepChem. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Emission color-tunable oxazol(in)yl-substituted excited-state intramolecular proton transfer (ESIPT)-based luminophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-AMINO-2-[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLPHENOL | 131985-96-1 [amp.chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. cir-safety.org [cir-safety.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Syk Inhibitor Entospletinib Monotherapy in CLL/SLL: Phase 2 Trial Results | Value-Based Cancer Care [valuebasedcancer.com]
